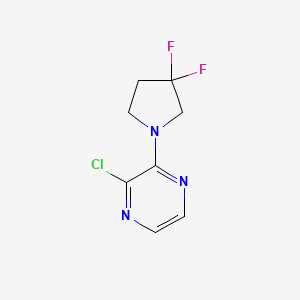

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine

説明

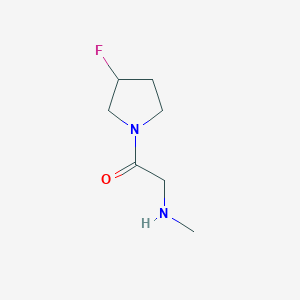

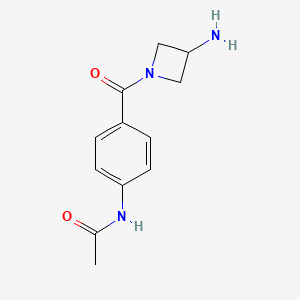

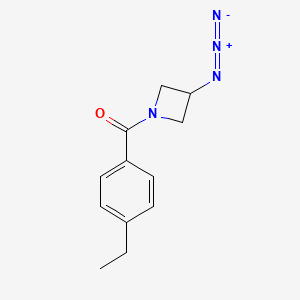

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C8H8ClF2N3 and its molecular weight is 219.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pyrazine Derivatives: Pharmacological Potentials

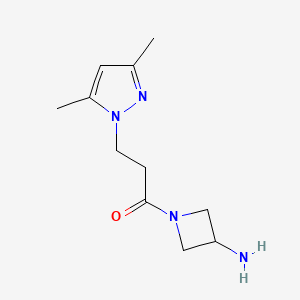

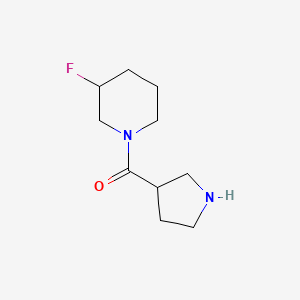

Pyrazine derivatives, including compounds like 2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine, have been a focal point of research due to their wide range of pharmacological effects. These derivatives demonstrate significant antibacterial, antifungal, anticancer, antidiabetic, and antiviral activities. Their pharmacological diversity has prompted extensive research to explore these compounds as potential therapeutic agents. The structural variety within pyrazine derivatives enables the development of novel compounds with enhanced efficacy and specificity for various biological targets. The ongoing exploration aims to rationalize the biological activities observed, facilitating the creation of more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Spin Crossover in Pyrazine Ligands

Research into pyrazine ligands, such as this compound, has extended into the field of spin crossover (SCO) phenomena, particularly with iron(II) complexes. SCO-active complexes display reversible transitions between low-spin and high-spin states, triggered by changes in temperature, pressure, or light. The study of these complexes, including their synthesis, magnetic properties, and potential applications, reveals the importance of pyrazine-based ligands in developing advanced materials with tunable magnetic and optical properties. This research holds promise for innovations in data storage, sensors, and display technologies (Olguín & Brooker, 2011).

Control Strategies for Pyrazines in Food

The generation of pyrazines through the Maillard reaction (MR) significantly impacts food flavor, contributing to baking, roasted, and nutty flavors. Control strategies for pyrazine generation have been explored, highlighting the role of amino acids, peptides, and emerging technologies in enhancing or suppressing pyrazine formation. These strategies are critical for optimizing food flavor profiles and reducing undesirable off-flavors or harmful by-products. The research offers valuable insights for the food industry in achieving controlled pyrazine levels, thereby enhancing food quality and consumer satisfaction (Yu et al., 2021).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, related to pyrazine derivatives, have showcased remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile synthetic intermediates, forming metal complexes and catalyzing various chemical reactions. Their biological importance is underlined by potent anticancer, antibacterial, and anti-inflammatory activities. The integration of pyrazine units into heterocyclic N-oxides broadens the scope of these compounds in drug development and organic chemistry, offering new pathways for synthesizing complex molecules and exploring novel therapeutic agents (Li et al., 2019).

作用機序

Target of Action

Compounds with the pyrrolopyrazine scaffold, which 2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine contains, have exhibited a wide range of biological activities .

Mode of Action

Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been known to interact with various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds suggest that they are likely to be metabolized and eliminated by both metabolism and renal clearance .

Result of Action

Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The stability and efficacy of similar compounds are known to be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N3/c9-6-7(13-3-2-12-6)14-4-1-8(10,11)5-14/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUIIDVTAGVFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。